2,6-Dichloro-3-(methylthio)pyridine

Beschreibung

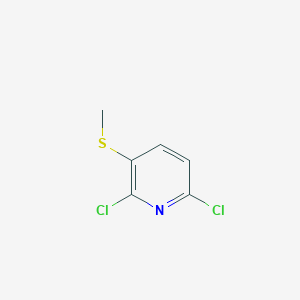

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOZAZGZRHPTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,6 Dichloro 3 Methylthio Pyridine

Retrosynthetic Analysis of 2,6-Dichloro-3-(methylthio)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For this compound (I), the key disconnections involve the carbon-sulfur bond and the two carbon-chlorine bonds on the pyridine (B92270) ring.

Primary Disconnections:

C3-S Bond Disconnection: The most straightforward disconnection is the bond between the pyridine ring at the C3 position and the sulfur atom of the methylthio group. This leads to a synthon of a 3-pyridyl cation (or an equivalent with a suitable leaving group at C3) and a methylthiolate anion. The synthetic equivalent for the pyridine synthon would be a 2,6-dichloro-3-halopyridine (e.g., 3-bromo- (B131339) or 3-chloro-) or a derivative with another leaving group, such as a diazonium salt derived from 3-amino-2,6-dichloropyridine.

C2/C6-Cl Bond Disconnections: Alternatively, the two C-Cl bonds can be disconnected. This approach would start with a 3-(methylthio)pyridine (B103521) precursor, which would then require selective chlorination at the C2 and C6 positions. This strategy relies on controlling the regioselectivity of the halogenation process on an electron-rich pyridine ring.

Pyridine Ring Formation: A more fundamental retrosynthetic approach involves breaking the pyridine ring itself. This strategy aims to construct the substituted ring from acyclic precursors. For instance, a [2+2+2] cycloaddition approach would deconstruct the pyridine into a nitrile (providing the N atom and C2) and two different acetylene (B1199291) molecules (providing the C3-C4 and C5-C6 fragments), or other similar building blocks that can be catalytically cyclized. acsgcipr.orgacsgcipr.org

These disconnections give rise to the principal forward synthetic strategies discussed in the following sections.

Classical Synthetic Routes to this compound

Classical routes typically involve multi-step sequences starting from either a pre-functionalized pyridine or a simpler precursor that is built upon sequentially.

Precursor Synthesis and Halogenation Methodologies

A common strategy for synthesizing polysubstituted pyridines is to start with a commercially available, simpler pyridine derivative and introduce the required functional groups in a stepwise manner. A plausible route to the target molecule begins with 2,6-dichloropyridine (B45657).

The introduction of a functional group at the 3-position of 2,6-dichloropyridine can be achieved via nitration. The direct nitration of 2,6-dichloropyridine produces 2,6-dichloro-3-nitropyridine (B41883). google.comgoogle.comresearchgate.net This reaction is typically performed using a mixture of nitric acid and sulfuric acid or oleum (B3057394). google.comresearchgate.net The use of oleum can improve reaction conditions, allowing for lower molar ratios of nitric acid and reducing the evolution of hazardous nitrogen oxides. google.com

Table 1: Nitration of 2,6-Dichloropyridine

| Reactants | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Conc. H₂SO₄, Fuming HNO₃ | 65 | 2 | 46 | researchgate.net |

| 2,6-Dichloropyridine | HNO₃, 10-65% Oleum | Not specified | Not specified | Not specified | google.com |

The resulting 2,6-dichloro-3-nitropyridine is a versatile intermediate. The nitro group can be reduced to an amino group (forming 2,6-dichloro-3-aminopyridine), which can then be converted into a diazonium salt. This diazonium intermediate is highly reactive and can be substituted with a variety of nucleophiles, including a methylthio group.

Halogenation of the pyridine ring is a fundamental process in synthetic chemistry. While direct halogenation of pyridine itself often requires harsh conditions and can lead to mixtures of products, specific methods have been developed for more controlled reactions. chemrxiv.orggoogle.com For instance, 3-methylpyridine (B133936) can be reacted with hydrogen fluoride (B91410) and chlorine at elevated temperature and pressure to achieve side-chain fluorination. google.com The synthesis of dichloropyridines can also start from precursors like 2-chloronicotinic acid, which undergoes amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction to yield 2,3-dichloropyridine. doaj.org

Introduction of the Methylthio Moiety

The introduction of the methylthio (-SCH₃) group onto the pyridine ring is a critical step. There are several established methods to achieve this transformation.

One of the most common methods is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridine ring with a sulfur nucleophile. For this specific target molecule, a precursor like 3-bromo-2,6-dichloropyridine (B1287612) could be reacted with sodium thiomethoxide (NaSMe) or a similar reagent. The synthesis of 3-(methylthio)pyridine itself is typically achieved by reacting 3-bromopyridine (B30812) with methylthiolate. This principle can be extended to the more substituted 2,6-dichloro system.

Alternatively, if the synthesis proceeds through the 2,6-dichloro-3-aminopyridine intermediate, the amino group can be converted to a diazonium salt, which is then reacted with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis and methylation, or directly with dimethyl disulfide.

A different approach involves starting with a thiopyrimidine and building the desired structure. For example, a route to a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This demonstrates the utility of methylthio-substituted heterocycles as stable precursors that can undergo further transformations, such as oxidation of the sulfide (B99878) to a sulfone, which then becomes an excellent leaving group for subsequent substitution. arkat-usa.org

Modern Synthetic Approaches for this compound

Modern synthetic chemistry offers more efficient and selective methods for constructing and functionalizing heterocyclic rings, often utilizing transition-metal catalysis and advanced regioselective techniques.

Catalytic Methods for Pyridine Ring Construction

Instead of building upon a pre-existing pyridine ring, modern methods allow for the construction of the substituted pyridine core from simpler, acyclic components. These methods are often highly convergent and atom-efficient. acsgcipr.org

Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a powerful tool for synthesizing substituted pyridines. acsgcipr.org This approach could theoretically assemble the this compound skeleton by combining a nitrile with two different alkyne fragments, where the substituents are already in place on the starting materials. For example, a rhodium- or cobalt-based catalyst could mediate the cyclization.

Other catalytic methods include reactions of aldehydes, alkynes, and an ammonia (B1221849) source, which can be guided by metal catalysts like rhodium to form the pyridine ring through hydroacylation and annulation sequences. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a pathway to symmetrical pyridines. acsgcipr.org While these methods often produce specific substitution patterns, their adaptation for the synthesis of a complex, unsymmetrical target like this compound would require careful selection of highly functionalized starting materials.

Regioselective Functionalization Techniques

The direct and selective functionalization of C-H bonds has become a major focus in modern organic synthesis, offering a more efficient way to introduce functional groups without the need for pre-functionalized substrates.

For the synthesis of this compound, one could envision starting with a simpler pyridine and introducing the substituents selectively.

Selective Halogenation: Traditional halogenation of pyridines can be unselective. chemrxiv.org Modern methods offer greater control. For instance, a strategy has been developed to install a phosphine (B1218219) group at the 4-position of a pyridine, which then acts as a leaving group that can be displaced by a halide nucleophile, achieving selective 4-halogenation. nih.govchemrxiv.org Another approach uses Zincke imine intermediates, formed by ring-opening of the pyridine, which can then be halogenated at the 3-position with high selectivity before the ring is closed. chemrxiv.org These advanced methods provide precise control over the position of halogenation.

Selective C-H Thiolation: While less common, direct C-H thiolation methods are emerging. These reactions could potentially introduce the methylthio group directly onto a 2,6-dichloropyridine backbone at the 3-position, which is electronically deactivated. Such transformations often require specific directing groups or transition-metal catalysts to achieve the desired regioselectivity.

Minisci-Type Reactions: The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. chemrxiv.org While typically used for C-C bond formation, variations of this radical-based chemistry could be explored for introducing other functionalities. By using a blocking group, for example, the C4 position of a pyridine can be protected, allowing for regioselective functionalization at other sites. chemrxiv.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biosynce.com In the context of synthesizing substituted pyridines like this compound, these principles are manifested through various strategies, including the use of greener solvents, catalysts, and energy-efficient reaction conditions. researchgate.netresearcher.life

A key area of focus is the replacement of traditional, often hazardous, organic solvents with more environmentally benign alternatives. biosynce.com While specific solvent-free syntheses for the target compound are not detailed, the broader field of pyridine synthesis has seen a move towards using water, ethanol (B145695), or performing reactions under solvent-free conditions. nih.govresearchgate.net For example, a patent for the synthesis of the precursor 2,6-dichloropyridine describes a method that is advantageous for having no solvent and no catalyst. google.com

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and under milder conditions. biosynce.com The development of an iron-catalyzed cyclization of ketoxime acetates and aldehydes for producing symmetrical pyridines showcases the use of an inexpensive, non-toxic, and earth-abundant metal catalyst. rsc.org This process proceeds in high yields without any additives, highlighting its sustainable nature. rsc.org Similarly, the use of recyclable catalysts is a significant green advantage. bohrium.com

Energy efficiency is another critical aspect. Microwave-assisted synthesis has emerged as a powerful green tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.org A one-pot, four-component reaction to produce cyanopyridine derivatives was successfully conducted using both microwave irradiation and conventional heating, with the microwave method offering a more efficient route. nih.govacs.org

Furthermore, the principles of MCRs are inherently aligned with green chemistry due to their high atom economy, which minimizes the generation of waste by incorporating most of the atoms from the reactants into the final product. bohrium.comacsgcipr.org

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

| Green Principle | Conventional Method | Greener Alternative | Advantages of Green Method | Citation |

|---|---|---|---|---|

| Catalyst | Stoichiometric reagents (e.g., phosphorus oxychloride) google.com | FeCl₃ catalyst rsc.org | Use of non-toxic, inexpensive, and abundant metal; no additives required. | rsc.orggoogle.com |

| Energy Input | Conventional reflux/heating for extended periods (e.g., 4-24 hours) acs.org | Microwave irradiation (e.g., 15-25 minutes) acs.org | Drastically reduced reaction times, potential for higher yields and cleaner products. | acs.org |

| Solvents | Use of various organic solvents google.com | Solvent-free or use of green solvents (e.g., ethanol, water) researchgate.netgoogle.com | Reduced environmental impact, lower toxicity, and simplified purification. | researchgate.netgoogle.comgoogle.com |

| Atom Economy | Multi-step syntheses with intermediate isolation | One-pot multi-component reactions (MCRs) acsgcipr.org | Higher efficiency, reduced waste, fewer purification steps. | acsgcipr.org |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dichloro 3 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,6-Dichloro-3-(methylthio)pyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine (B92270) rings, particularly those bearing leaving groups like halogens. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. On pyridine derivatives, nucleophilic attack is strongly favored at the C-2 and C-4 positions, as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is not possible with attack at the C-3 position. stackexchange.comvaia.com In this compound, the two chlorine atoms serve as leaving groups, and the reaction's outcome is dictated by regioselectivity and the electronic influence of the substituents.

The regioselectivity of SNAr reactions on 3-substituted 2,6-dichloropyridines is a subject of detailed investigation, as the substituent at the 3-position exerts a significant directing influence on the incoming nucleophile. researchgate.net The nucleophile can attack either the C-2 or C-6 position, and the preferred site is determined by a combination of steric and electronic factors.

Research on various 3-substituted 2,6-dichloropyridines has shown that the nature of the 3-substituent is critical in directing substitution. For instance, in reactions with 1-methylpiperazine, bulky substituents at the 3-position tend to direct the nucleophile to the more sterically accessible C-6 position. researchgate.net Conversely, groups capable of specific electronic interactions or chelation may favor substitution at the adjacent C-2 position. researchgate.net

Studies on analogous systems provide further insight. In 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack is favored at the C-2 position, ortho to the strongly electron-withdrawing nitro group. stackexchange.com This is attributed to the powerful inductive effect of the nitro group, which renders the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com The methylthio (-SMe) group in this compound has a more complex electronic character, with both an inductive-withdrawing effect and a resonance-donating effect, which can influence the relative activation of the C-2 and C-6 positions.

Solvent choice also plays a pivotal role in controlling regioselectivity. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine revealed that the reaction's selectivity could be inverted by changing the solvent. researchgate.net In dichloromethane (B109758) (DCM), substitution at the C-2 position was heavily favored, whereas in dimethyl sulfoxide (B87167) (DMSO), a solvent with a high hydrogen-bond acceptor capability, the selectivity switched to favor the C-6 position. researchgate.net

Table 1: Regioselectivity in SNAr of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine

| 3-Substituent | Preferred Position of Substitution | Ratio (6-isomer : 2-isomer) | Reference |

|---|---|---|---|

| -COOH | 2-position | 1 : 9 | researchgate.net |

| -CONH₂ | 2-position | 1 : 9 | researchgate.net |

| -CN | 6-position | 9 : 1 | researchgate.net |

| -CF₃ | 6-position | 9 : 1 | researchgate.net |

The substituents on the pyridine ring profoundly affect its reactivity towards nucleophiles. The two chlorine atoms in this compound are electron-withdrawing groups that activate the ring for SNAr reactions. The methylthio group at the C-3 position modulates this reactivity.

Substituents influence reactivity through a combination of inductive and resonance effects:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are powerful activators for SNAr reactions because they stabilize the negative charge of the Meisenheimer intermediate through both inductive and resonance effects. stackexchange.comresearchgate.net

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) typically deactivate the ring towards SNAr, but their effect can be complex in heteroaromatic systems. researchgate.net

The methylthio (-SMe) group is considered an electron-donating group by resonance but is inductively electron-withdrawing. Its net effect on the regioselectivity of SNAr at the C-2 versus C-6 position depends on the balance of these effects and the specific reaction conditions. The proximity to the nitrogen atom and the other chlorine substituent creates a unique electronic environment at each position.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, an effect that is significantly amplified in the acidic media often required for EAS reactions like nitration or sulfonation. wikipedia.orguoanbar.edu.iq In such conditions, the nitrogen atom is protonated, forming a positively charged pyridinium (B92312) ion, which further repels incoming electrophiles. wikipedia.org

For this compound, the situation is even more challenging. The two electron-withdrawing chlorine atoms further deactivate the ring. While the methylthio group is typically an activating, ortho-para directing substituent in EAS on benzene (B151609) rings, its influence is likely insufficient to overcome the strong deactivating effects of the pyridine nitrogen and the two chloro-substituents. Consequently, direct EAS reactions on this compound are expected to be extremely sluggish and require harsh conditions, if they proceed at all. uoanbar.edu.iq

A potential, though indirect, strategy to achieve electrophilic substitution involves the initial N-oxidation of the pyridine to a pyridine-N-oxide. wikipedia.org The N-oxide is significantly more reactive towards electrophiles than the parent pyridine, and substitution typically occurs at the 4-position. Following the EAS reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.orgrsc.org

Oxidative and Reductive Transformations of this compound

The sulfur atom of the methylthio group and the pyridine ring itself are susceptible to oxidative and reductive transformations.

Oxidation: The methylthio group (-SMe) can be readily oxidized to form the corresponding sulfoxide (-S(O)Me) and subsequently the sulfone (-S(O)₂Me). These oxidations are typically achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The transformation of the methylthio group into a sulfoxide or sulfone has a dramatic impact on its electronic properties, converting it from a group with both donating and withdrawing characteristics into a potent electron-withdrawing group. This would, in turn, significantly increase the reactivity of the pyridine ring towards nucleophilic attack.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a platinum or nickel catalyst) or by using chemical reducing agents like sodium in ethanol (B145695). uoanbar.edu.iq Another powerful reducing agent, samarium diiodide (SmI₂), can also reduce pyridines to piperidines. clockss.org However, these reductive conditions can also lead to undesired side reactions. A significant challenge is the potential for hydrodehalogenation, where the chlorine atoms are reductively removed from the ring. Studies on other chloropyridines have shown that reduction with agents like SmI₂ can result in the elimination of chloro substituents. clockss.org

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The chloro-substituents at the C-2 and C-6 positions of this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.org

Several cross-coupling methodologies are applicable for the functionalization of this compound. The choice of reaction often depends on the desired coupling partner and functional group tolerance.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org Reactions on 2,6-dichloropyridine (B45657) have been demonstrated to yield both mono- and di-arylated products, with selectivity being controllable through reaction conditions and stoichiometry. researchgate.netnih.gov For this compound, selective mono-coupling at either the C-2 or C-6 position, or exhaustive di-coupling, should be achievable.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is its high tolerance for a wide variety of functional groups. libretexts.org The primary drawback is the toxicity of the organotin compounds. organic-chemistry.org This method can be used to introduce aryl, vinyl, or alkyl groups at the C-2 and C-6 positions of the pyridine ring.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org The reaction is known for its broad scope and has been successfully applied to couple aryl chlorides with heterocyclic organozinc reagents. nih.govorganic-chemistry.org

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Low toxicity of boron reagents; reagents are often stable to air and moisture. organic-chemistry.org | Requires a base which may not be compatible with sensitive substrates. libretexts.org |

| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; reagents are stable to air and moisture. wikipedia.orglibretexts.org | High toxicity of tin compounds; stoichiometric tin byproducts can be difficult to remove. organic-chemistry.org |

| Negishi | R-ZnX | High reactivity of organozinc reagent; high functional group tolerance. wikipedia.orgnih.gov | Organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions. wikipedia.org |

Mechanistic Pathways of Catalyzed Reactions

The reactivity of this compound in catalyzed reactions is primarily dictated by the presence of two reactive sites: the chloro substituents and the methylthio group. Mechanistic investigations into reactions involving similarly substituted pyridine and aryl thioether compounds provide a framework for understanding the likely catalytic pathways for this specific molecule. These reactions predominantly fall under the category of transition-metal-catalyzed cross-coupling and C-S bond activation processes.

A significant area of study for compounds containing aryl-chloride bonds is their participation in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, follows a catalytic cycle involving a palladium(0) active species. nih.govuwindsor.caresearchgate.net The cycle is initiated by the oxidative addition of the aryl chloride to the low-valent palladium catalyst, forming a Pd(II) intermediate. For this compound, this step would involve the cleavage of a C-Cl bond. The choice of which chlorine atom reacts first can be influenced by electronic and steric factors.

Following oxidative addition, the next key step is transmetalation , where a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) transfers its organic group to the palladium center. nih.gov This step is often the rate-determining step in the catalytic cycle. mit.edu The final step is reductive elimination , where the two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle. nih.gov The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands coordinated to the palladium, the base used, and the reaction solvent. acsgcipr.org

While palladium is a common catalyst, other transition metals like nickel and cobalt have also been effectively used for the cross-coupling of chloropyridines. nih.govoup.comoup.com Nickel-catalyzed cross-electrophile coupling, for instance, provides a method for alkylating 2-chloropyridines. nih.gov These reactions may proceed through different mechanistic manifolds, sometimes involving radical intermediates or distinct organometallic species, offering alternative pathways for the functionalization of the pyridine ring.

The presence of the methylthio group introduces the possibility of C-S bond activation. Transition metal catalysts, including palladium and nickel, can mediate the cleavage of the C(aryl)-S bond. acs.orgresearchgate.net This can lead to cross-coupling reactions where the methylthio group is replaced by another functional group. Mechanistic studies on aryl thioethers suggest that these reactions can also proceed via an oxidative addition-reductive elimination pathway, similar to C-Cl bond activation. In some cases, a metathesis reaction between an aryl thioether and an aryl nitrile has been shown to proceed through a key transmetalation step between two independently generated oxidative addition complexes. researchgate.net

The interplay between the reactivity of the C-Cl and C-S bonds is a crucial aspect. The relative ease of activation of these bonds will determine the outcome of a catalyzed reaction. In many catalytic systems, the C-Cl bond is more susceptible to oxidative addition than the C-S bond, suggesting that initial reactivity would likely occur at one of the chloro substituents.

Below are tables summarizing typical catalysts and conditions used in related cross-coupling reactions, which can be inferred to be applicable to this compound.

| Catalyst System | Reaction Type | Typical Substrate | Key Mechanistic Steps |

| Pd(0)/Ligand | Suzuki-Miyaura | Aryl Chloride | Oxidative Addition, Transmetalation, Reductive Elimination nih.govuwindsor.ca |

| Ni(II)/Ligand | Cross-Electrophile Coupling | 2-Chloropyridine (B119429) | Oxidative Addition, Reductive Elimination nih.gov |

| Co(II) | Cross-Coupling | Chloropyridine | Formation of Organocobalt Intermediate oup.comoup.com |

| Pd(II) | C-S Activation | Aryl Thioether | Oxidative Addition, Reductive Elimination acs.org |

| Component | Function in Catalytic Cycle | Examples |

| Catalyst | Facilitates bond cleavage and formation | Pd(OAc)₂, NiBr₂·3H₂O, Co(acac)₂ nih.govoup.com |

| Ligand | Stabilizes catalyst, influences reactivity and selectivity | Phosphines (e.g., P(t-Bu)₃), N-heterocyclic carbenes, Bathophenanthroline acsgcipr.orgnih.gov |

| Base | Activates nucleophile, neutralizes acid byproducts | K₂CO₃, Cs₂CO₃, NaOt-Bu acsgcipr.org |

| Solvent | Solubilizes reactants, can influence reaction rate | Dioxane, DMF, THF nih.govoup.com |

Derivatization and Functionalization Approaches for 2,6 Dichloro 3 Methylthio Pyridine

Modification of the Methylthio Group in 2,6-Dichloro-3-(methylthio)pyridine

The methylthio group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification, offering pathways to derivatives with altered electronic and steric properties. The primary approaches for its modification include oxidation to sulfoxides and sulfones, and desulfurization reactions.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfur atom in this compound provides access to the corresponding sulfoxide and sulfone derivatives, which are valuable intermediates in organic synthesis. The controlled oxidation to the sulfoxide, 2,6-dichloro-3-(methylsulfinyl)pyridine, can be achieved using mild oxidizing agents. Further oxidation leads to the formation of the sulfone, 2,6-dichloro-3-(methylsulfonyl)pyridine. These transformations significantly influence the reactivity of the pyridine ring, with the electron-withdrawing nature of the sulfoxide and sulfone groups enhancing its susceptibility to nucleophilic attack.

| Product | Reagents | Reaction Conditions | Reference |

| 2,6-dichloro-3-(methylsulfinyl)pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to room temperature | thieme-connect.com |

| 2,6-dichloro-3-(methylsulfonyl)pyridine | Potassium permanganate (B83412) (KMnO4) | Acetic acid, water, elevated temperature | thieme-connect.com |

This table is based on general oxidation methodologies for similar substrates, as specific literature for this compound was not available in the search results.

Desulfurization Reactions

Desulfurization of the methylthio group offers a method to introduce a hydrogen atom at the 3-position, yielding 2,6-dichloropyridine (B45657). A common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminium alloy. masterorganicchemistry.comresearchgate.netnih.gov This reaction proceeds via the hydrogenolysis of the carbon-sulfur bond. The efficiency of the desulfurization can be influenced by the grade of Raney Nickel used and the reaction conditions, such as solvent and temperature.

| Product | Reagent | Reaction Conditions | Reference |

| 2,6-Dichloropyridine | Raney Nickel | Ethanol (B145695), reflux | masterorganicchemistry.comresearchgate.netnih.gov |

This table is based on the general application of Raney Nickel for desulfurization, as specific literature for this compound was not available in the search results.

Transformations of Halogen Substituents in this compound

The two chlorine atoms on the pyridine ring are prime sites for substitution and dehalogenation reactions, enabling the introduction of a wide range of functional groups and the generation of less halogenated pyridine derivatives.

Selective Halogen Exchange

Selective displacement of one of the chlorine atoms in this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions. The presence of the methylthio group at the 3-position can direct incoming nucleophiles. For instance, in related 3-substituted 2,6-dichloropyridines, the use of non-polar, aprotic solvents has been shown to favor substitution at the chlorine atom ortho to the 3-substituent.

| Nucleophile | Product | Reaction Conditions | Reference |

| Alkoxides | 2-Alkoxy-6-chloro-3-(methylthio)pyridine | Non-polar aprotic solvent | rsc.org |

| Amines | 2-Amino-6-chloro-3-(methylthio)pyridine | Varies depending on amine nucleophilicity | rsc.org |

This table is based on principles of regioselectivity in SNAr reactions of analogous 3-substituted 2,6-dichloropyridines.

Reductive Dehalogenation

The partial or complete removal of chlorine atoms from this compound can be accomplished through reductive dehalogenation. wikipedia.orgnih.gov This process can be catalyzed by transition metals such as palladium. For example, using a palladium catalyst with a suitable hydrogen source can lead to the formation of 2-chloro-3-(methylthio)pyridine (B1601357) or 3-(methylthio)pyridine (B103521). The selectivity of the dehalogenation can often be controlled by adjusting the reaction conditions, including the catalyst, solvent, and reaction time.

| Product | Reagents | Catalyst | Reference |

| 2-Chloro-3-(methylthio)pyridine | H₂, NaOAc | Pd/C | wikipedia.org |

| 3-(Methylthio)pyridine | H₂, NaOAc | Pd/C (prolonged reaction) | wikipedia.org |

This table is based on general methods for reductive dehalogenation of chloropyridines.

Introduction of New Functionalities onto the Pyridine Ring of this compound

Beyond modification of the existing substituents, the pyridine ring of this compound can be further functionalized by introducing new groups, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, significantly expanding the molecular diversity accessible from this starting material.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or alkyl groups at the chlorinated positions. nih.govuwindsor.casigmaaldrich.comresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. The presence of the methylthio group can influence the reactivity of the adjacent chlorine atoms in these coupling reactions.

| Coupling Partner | Product | Catalyst System | Reference |

| Arylboronic acid | 2-Aryl-6-chloro-3-(methylthio)pyridine | Pd(PPh₃)₄, Na₂CO₃ | nih.govuwindsor.casigmaaldrich.com |

| Alkylboronic acid | 2-Alkyl-6-chloro-3-(methylthio)pyridine | PdCl₂(dppf), K₂CO₃ | nih.govuwindsor.casigmaaldrich.com |

This table illustrates potential cross-coupling reactions based on general methodologies for dichloropyridines.

Lithiation and Subsequent Quenching Reactions

The regioselective functionalization of the pyridine ring through lithiation is a powerful tool in synthetic organic chemistry. For this compound, the positions ortho to the chloro and methylthio groups are potential sites for deprotonation. The directing effect of the substituents plays a crucial role in determining the outcome of the lithiation reaction.

Halogen atoms on the pyridine ring are known to direct ortho-lithiation. For instance, the treatment of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) at low temperatures results in the regioselective lithiation at the C4 position. researchgate.net Similarly, 2-chloropyridine (B119429) can be lithiated at the 3-position. rsc.org These precedents suggest that the chloro groups in this compound would direct lithiation to the adjacent positions.

The methylthio group is also a known ortho-directing group in aromatic systems. Therefore, in this compound, a plausible scenario involves lithiation at the C4 position, directed by the 3-(methylthio) group. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at this position.

Table 1: Plausible Electrophiles for Quenching Lithiated this compound

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., CH₃CHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| N,N-Dimethylformamide (DMF) | Aldehyde |

The stability of the lithiated intermediate is a critical factor for the success of these reactions. The presence of two electron-withdrawing chloro groups could potentially enhance the acidity of the ring protons, facilitating lithiation. However, it might also influence the stability of the resulting organolithium species. Careful control of the reaction temperature is paramount to prevent decomposition or rearrangement of the lithiated intermediate before quenching. researchgate.net

Nitration and Amination Strategies

The introduction of a nitro group onto the pyridine ring of this compound would provide a valuable precursor for further functionalization, particularly for the synthesis of amino derivatives. The nitration of pyridine derivatives typically requires harsh conditions due to the electron-deficient nature of the pyridine ring.

The nitration of 2,6-dichloropyridine to 2,6-dichloro-3-nitropyridine (B41883) is a known transformation, often carried out using a mixture of nitric acid and sulfuric acid. google.com This suggests that the nitration of this compound could potentially occur at the C5 position, which is the only remaining unsubstituted position on the pyridine ring. The reaction conditions would likely involve strong nitrating agents such as a mixture of fuming nitric acid and sulfuric acid.

Table 2: Potential Nitration Conditions for this compound

| Reagent | Conditions | Potential Product |

| HNO₃/H₂SO₄ | Elevated temperature | 2,6-Dichloro-5-nitro-3-(methylthio)pyridine |

| Fuming HNO₃/Oleum (B3057394) | 0 °C to reflux | 2,6-Dichloro-5-nitro-3-(methylthio)pyridine |

The subsequent reduction of the nitro group to an amino group can be achieved using various standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting 5-amino-2,6-dichloro-3-(methylthio)pyridine would be a highly valuable intermediate for the synthesis of more complex heterocyclic systems.

Synthesis of Polyfunctionalized Pyridine Analogues from this compound

The strategic functionalization of this compound opens avenues for the synthesis of a wide array of polyfunctionalized pyridine analogues. The reactivity of the chloro, methylthio, and any newly introduced functional groups can be selectively exploited to build molecular complexity.

One key strategy involves the nucleophilic aromatic substitution (SNAr) of the chloro groups. The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. This allows for the displacement of one or both chloro groups with various nucleophiles, such as amines, alkoxides, and thiolates. For instance, reaction with an amine could yield aminopyridine derivatives, while reaction with sodium methoxide (B1231860) would introduce a methoxy (B1213986) group.

The methylthio group can also be a site for further modification. Oxidation of the sulfide (B99878) to a sulfoxide or a sulfone would increase the electron-withdrawing nature of the substituent and could influence the reactivity of the pyridine ring in subsequent reactions.

By combining the derivatization strategies discussed in the previous sections with SNAr reactions and modifications of the methylthio group, a diverse library of polyfunctionalized pyridine analogues can be accessed. For example, a lithiation/quenching sequence at C4 followed by selective SNAr at C2 or C6 would lead to highly substituted pyridines with distinct functionalities at multiple positions. These complex pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and unique photophysical properties. ias.ac.in

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization of 2,6 Dichloro 3 Methylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in 2,6-dichloro-3-(methylthio)pyridine.

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine (B92270) ring. These protons form an AX spin system and will appear as two doublets due to mutual coupling. A singlet in the aliphatic region would correspond to the three protons of the methylthio (-SCH₃) group. The formation of salts, such as hydrochlorides or methiodides, would cause a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.pl

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals: four for the aromatic carbons of the pyridine ring and one for the methyl carbon of the -SCH₃ group. The carbons attached to the chlorine atoms (C2 and C6) would be significantly deshielded.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals of the H4 and H5 protons, confirming their adjacent relationship on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It would show correlations between the C4 carbon and H4 proton, the C5 carbon and H5 proton, and the methyl carbon and the methyl protons. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between carbon and proton atoms. sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For instance, the methyl protons (-SCH₃) would show a correlation to the C3 carbon, confirming the position of the methylthio group. The H5 proton would be expected to show correlations to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY experiment could reveal through-space interactions between the methyl protons of the -SCH₃ group and the proton at the C4 position, helping to establish the preferred orientation of the methylthio substituent relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | - | ~151 | - |

| C3 | - | ~130 | H4, H-SCH₃ |

| C4 | ~7.4 (d) | ~125 | C2, C3, C5, C6 |

| C5 | ~7.8 (d) | ~138 | C3, C4, C6 |

| C6 | - | ~149 | H5 |

| -SCH₃ | ~2.5 (s) | ~15 | C3 |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are particularly useful. For this compound, ¹³C CPMAS ssNMR could be used to study polymorphism, where different crystalline forms of the same compound would exhibit distinct spectra due to differences in their local molecular environments. acs.org The presence of multiple, non-equivalent molecules in the crystal's unit cell would lead to the splitting of signals observed as single peaks in the solution spectrum. acs.org Combining ssNMR data with X-ray diffraction and computational methods can provide a highly detailed picture of the crystalline structure. acs.org

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for identification and structural analysis. For molecules with a center of symmetry, Raman and IR activities are mutually exclusive; however, this compound lacks such symmetry, meaning its vibrational modes can be active in both spectra. ias.ac.in

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions. These assignments are often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. nih.govresearchgate.net

Pyridine Ring Modes: The characteristic ring stretching vibrations (νC=C, νC=N) are expected in the 1600-1400 cm⁻¹ region.

C-H Modes: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending modes are found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

C-Cl Modes: The C-Cl stretching vibrations are expected to produce strong bands in the 800-600 cm⁻¹ region. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes.

Methylthio Group Modes: The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the 750-600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch (-SCH₃) | 2950-2850 | Medium | Medium |

| C=N / C=C Ring Stretch | 1600-1400 | Strong | Strong |

| CH₃ Bending | 1450-1375 | Medium | Medium |

| C-Cl Stretch | 800-600 | Strong | Medium |

| C-S Stretch | 750-600 | Weak-Medium | Medium |

The orientation of the methylthio group relative to the pyridine ring can give rise to different conformers (rotational isomers). iu.edu.sa While the barrier to rotation around the C3-S bond is likely low, vibrational spectroscopy can sometimes detect the presence of multiple conformers at low temperatures. iu.edu.sa Each conformer would have a slightly different set of vibrational frequencies. By comparing experimental spectra with DFT calculations for different possible conformations, the most stable conformer in the gas phase or solid state can be identified. iu.edu.sa

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. sapub.org

For this compound (Molecular Weight: 194.08 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). chemsrc.com Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺) with a predictable intensity ratio, confirming the presence of two chlorine atoms.

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M - 15]⁺.

Loss of the methylthio radical (•SCH₃): This cleavage would produce a dichloropyridine cation at m/z [M - 47]⁺.

Loss of a chlorine atom (•Cl): This would lead to a fragment at m/z [M - 35]⁺. This fragment would still show an isotopic pattern characteristic of one remaining chlorine atom.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Notes |

| 193/195/197 | [C₆H₅³⁵Cl₂NS]⁺ / [C₆H₅³⁵Cl³⁷ClNS]⁺ / [C₆H₅³⁷Cl₂NS]⁺ | Molecular ion cluster, confirming two Cl atoms. |

| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 158/160 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 146 | [M - SCH₃]⁺ | Loss of the methylthio radical. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. This accuracy allows for the determination of the elemental formula of a compound. For this compound, with a nominal mass of 193 g/mol , HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ³²S). This calculated exact mass would then be compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental mass would confirm the elemental formula of C₆H₅Cl₂NS.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₆H₅³⁵Cl₂NS | [M]+ | 192.9520 |

| C₆H₅³⁵Cl³⁷ClNS | [M]+ | 194.9491 |

| C₆H₅³⁷Cl₂NS | [M]+ | 196.9461 |

This table presents the theoretical exact masses for the molecular ion ([M]+) of this compound, considering the isotopic distribution of chlorine. The relative intensities of these peaks would be characteristic of a molecule containing two chlorine atoms.

Tandem Mass Spectrometry for Structural Information

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. This fragmentation is typically induced by collision with an inert gas. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms.

For this compound, MS/MS analysis would be expected to show fragmentation pathways corresponding to the loss of various functional groups. For instance, the loss of the methylthio group (-SCH₃) or a chlorine atom (-Cl) would result in specific fragment ions. The masses of these fragments would provide strong evidence for the presence and location of these substituents on the pyridine ring. Common fragmentation patterns in similar compounds often involve the cleavage of bonds adjacent to the heteroatoms or the aromatic ring. libretexts.orgsapub.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Crystal Structure Determination and Polymorphism Studies

To perform X-ray crystallography, a single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

The resulting data would include the crystal system, space group, and unit cell dimensions. This information is fundamental to describing the solid-state structure of the compound. For example, studies on related dichloropyridine derivatives have revealed various crystal packing arrangements. iucr.orgnih.govnih.gov

Furthermore, X-ray crystallography can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and their identification is crucial in fields such as pharmaceuticals and materials science.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.5 |

| Z | 4 |

This table presents a hypothetical set of crystallographic parameters for this compound to illustrate the type of data obtained from an X-ray diffraction experiment. Actual values would need to be determined experimentally.

Intermolecular Interactions in the Solid State

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. For this compound, these interactions could include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds or halogen bonds.

The analysis of the crystal packing would provide insights into the forces that govern the self-assembly of the molecules in the solid state. Understanding these interactions is important for predicting and controlling the material properties of the compound. In similar chlorinated pyridine structures, halogen-π and π-π stacking interactions have been observed to play a significant role in the crystal packing. iucr.orgnih.gov

Computational and Theoretical Studies on 2,6 Dichloro 3 Methylthio Pyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 2,6-Dichloro-3-(methylthio)pyridine, DFT calculations would be foundational to understanding its intrinsic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration—a stable equilibrium geometry—is found.

For this compound, a key structural feature is the methylthio (-SCH₃) group, which can rotate around the C-S bond. This rotation gives rise to different conformers. A conformational analysis would systematically explore the potential energy surface by rotating the dihedral angle of the methylthio group to identify the global minimum energy conformer and any other low-energy local minima. The results of such an analysis would provide crucial data on bond lengths, bond angles, and dihedral angles for the most stable form of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-Cl | Value (Å) |

| C-S | Value (Å) | |

| S-CH₃ | Value (Å) | |

| C-N (ring) | Value (Å) | |

| C-C (ring) | Value (Å) | |

| Bond Angles | Cl-C-C | Value (°) |

| C-S-C | Value (°) | |

| C-N-C | Value (°) |

| Dihedral Angle | C-C-S-C | Value (°) |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are essential for two reasons: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra.

By comparing the computed vibrational spectrum with experimental data, a detailed assignment of spectral bands to specific molecular motions (e.g., C-Cl stretching, C-H bending, pyridine (B92270) ring vibrations) can be made. This correlation helps validate both the computational model and the interpretation of experimental spectra. Theoretical spectra for related molecules like 2,3-dihydroxy pyridine have been successfully computed using DFT methods, demonstrating the reliability of this approach.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound This table shows how calculated vibrational modes are correlated with spectroscopic data. Assignments are based on the potential energy distribution (PED).

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

|---|---|---|---|

| Observed Value | Observed Value | Calculated Value | Pyridine ring C=N stretch |

| Observed Value | Observed Value | Calculated Value | C-Cl stretch |

| Observed Value | Observed Value | Calculated Value | C-H rock/bend |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO represents the ability to accept an electron, corresponding to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

Table 3: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Calculated Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Calculated Value |

While FMO theory provides a global view of reactivity, local descriptors pinpoint specific reactive sites within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom and the sulfur atom due to their lone pairs, identifying them as potential sites for electrophilic interaction.

Fukui functions provide a more quantitative measure of local reactivity. They indicate how the electron density at a specific point in the molecule changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the excited states of molecules.

TD-DFT calculations predict the electronic absorption spectrum (like a UV-Visible spectrum) by determining the energies of vertical electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which corresponds to the intensity of the absorption peak. This allows for a direct comparison with experimental UV-Vis spectra, enabling the assignment of absorption bands to specific electronic transitions, such as n→π* or π→π*. Such an analysis for this compound would characterize its photophysical properties and explain its color and behavior upon exposure to UV or visible light.

Table 4: Illustrative TD-DFT Results for Electronic Transitions

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO (n→π*) |

| S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 → LUMO (π→π*) |

UV-Vis Absorption Spectra Simulation

The electronic absorption properties of organic molecules, such as this compound, can be effectively simulated using quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TD-DFT). These simulations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths in the ultraviolet and visible regions.

For pyridine and its derivatives, the UV-Vis spectra are typically characterized by π-π* and n-π* transitions. The positions of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. In the case of this compound, the presence of two chlorine atoms and a methylthio group is expected to significantly influence its electronic spectrum compared to unsubstituted pyridine, which exhibits absorption maxima around 202 nm and 254 nm. nih.gov

Theoretical studies on related compounds, such as 2-chloro-6-methoxypyridine (B123196), have demonstrated that DFT calculations can accurately predict experimental UV-Vis spectra. nih.govdntb.gov.ua For instance, the electronic spectrum of 2-chloro-6-methoxypyridine has been determined using the TD-DFT method and compared with experimental observations. nih.gov Similar computational approaches would be necessary to predict the specific absorption maxima for this compound. The chlorine atoms, being electron-withdrawing groups, and the methylthio group, which can act as an electron-donating group, would likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands relative to pyridine. A comparative theoretical study on styrylpyridine compounds highlighted the influence of different substituents and the nitrogen atom's position on the UV/Vis absorption spectra. nih.govias.ac.in

A hypothetical table of predicted UV-Vis absorption maxima for this compound, based on general knowledge of substituted pyridines, is presented below. It is important to note that these are illustrative values and would require specific TD-DFT calculations for validation.

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

| n -> π | ~270-290 | Low |

| π -> π | ~240-260 | High |

This table is illustrative and not based on published experimental or computational data for the specific compound.

Luminescence and Photophysical Properties Prediction

The luminescence properties of a molecule, including fluorescence and phosphorescence, are intrinsically linked to its electronic structure and the transitions between excited states. Computational methods can predict these properties by calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, as well as the transition probabilities between different states.

For pyridine-based compounds, the photophysical properties are highly dependent on the substituents. sigmaaldrich.commdpi.comresearchgate.netrsc.orgresearchgate.net For example, studies on meso-(pyridyl)-BODIPYs have shown that the position of the nitrogen atom in the pyridine ring significantly affects the fluorescence quantum yields. sigmaaldrich.com In this compound, the heavy chlorine atoms could potentially enhance intersystem crossing from the singlet to the triplet state, which might lead to phosphorescence at the expense of fluorescence. The methylthio group's electronic effects would also play a crucial role in modulating the emission properties.

Predicting the luminescence of this compound would involve calculating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energies of the S1 and T1 states. A smaller energy gap between S1 and T1 would favor intersystem crossing and potentially lead to phosphorescence. The nature of these frontier orbitals would be influenced by the electron-donating and withdrawing characteristics of the substituents.

Below is a hypothetical data table outlining the predicted photophysical properties of this compound based on trends observed in similar compounds.

| Property | Predicted Value |

| Fluorescence Emission Maximum (λem) | ~300-350 nm |

| Fluorescence Quantum Yield (ΦF) | Low to moderate |

| Phosphorescence Emission Maximum (λph) | ~400-450 nm |

| Excited State Lifetime (τ) | Nanoseconds (fluorescence) |

This table is illustrative and not based on published experimental or computational data for the specific compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. These simulations can provide detailed information about non-covalent interactions, supramolecular assembly, and the influence of solvents on molecular properties.

Non-Covalent Interactions and Supramolecular Assembly

The chlorine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govnih.govrsc.org Theoretical and crystallographic studies of dichlorine-pyridine N-oxide complexes have demonstrated the structure-guiding influence of the σ-hole on the chlorine atom in forming halogen bonds. nih.govrsc.org Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These non-covalent interactions, along with π-π stacking interactions between pyridine rings, can lead to the formation of well-defined supramolecular assemblies in the solid state. nih.gov

The study of non-covalent interactions in halogenated pyridinium (B92312) salts has shown that protonation of the pyridine ring can enhance its ability to form halogen bonds and anion-π interactions. nih.gov MD simulations could be employed to explore the preferred modes of supramolecular assembly for this compound, predicting the stability and geometry of different dimeric and polymeric structures.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly altered by its solvent environment. MD simulations, often combined with quantum mechanical calculations (QM/MM), can effectively model these solvent effects. For substituted pyridines, theoretical studies have investigated the effect of solvents on properties such as basicity. nih.gov The polarity of the solvent can influence the electronic distribution within the this compound molecule, which in turn can affect its UV-Vis absorption spectrum and photophysical properties.

For instance, a polar solvent would be expected to stabilize the ground and excited states to different extents, potentially leading to a shift in the absorption and emission maxima. Computational studies on the permeability of substituted pyridines have also highlighted the importance of solvation free energies and other molecular descriptors in understanding their behavior in different environments. rsc.org MD simulations can provide a dynamic picture of the solvation shell around the molecule, revealing specific interactions between the solute and solvent molecules and their impact on the molecular properties.

Role of 2,6 Dichloro 3 Methylthio Pyridine in the Synthesis of Advanced Chemical Structures

A Precursor in Agrochemical Research

The pyridine (B92270) moiety is a core component of many successful agrochemicals due to its favorable biological activity and metabolic stability in plants. agropages.comnih.gov The specific structural features of 2,6-Dichloro-3-(methylthio)pyridine make it an attractive starting point for the development of new plant protection agents.

Synthesis of Novel Herbicides and Pesticides

While direct synthesis of commercialized herbicides and pesticides from this compound is not extensively documented in publicly available literature, its structural motifs are present in related agrochemical research. For instance, the dichloropyridine core is a well-established toxophore in many herbicides. The methylthio group can be readily oxidized to a methylsulfinyl or methylsulfonyl group, which can significantly modulate the biological activity and physicochemical properties of the resulting molecule. This strategy is a common approach in the design of new herbicidal compounds.

Research into related compounds, such as those derived from 3,6-dichloropicolinic acid, highlights the importance of the dichloropyridine scaffold in creating highly active and low-toxicity herbicides and plant growth regulators. researchgate.net The synthetic routes to these compounds often involve the manipulation of substituted dichloropyridines, suggesting a potential pathway where this compound could serve as a key intermediate.

Development of Pyridine-Based Plant Protection Agents

The development of novel pyridine-based plant protection agents often relies on the strategic derivatization of functionalized pyridine rings. nih.gov The chlorine atoms on this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. This versatility enables the synthesis of diverse libraries of compounds for biological screening.

For example, the synthesis of novel pyridine-based fungicides has been achieved by integrating bioactive amide and hydrazide groups into a pyridine scaffold. nih.gov Although not starting directly from this compound, these studies demonstrate the principle of using substituted pyridines to generate compounds with significant fungicidal activity against a broad spectrum of plant pathogens. The presence of the methylthio group in this compound offers an additional site for modification, potentially leading to new classes of fungicides with unique modes of action.

As a Synthetic Intermediate for Pharmaceutical Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability of this compound to serve as a versatile intermediate makes it a valuable tool in the synthesis of novel pharmaceutical agents.

Construction of Complex Polycyclic Heterocycles

The synthesis of complex polycyclic heterocycles is a cornerstone of modern medicinal chemistry, as these structures often exhibit high affinity and selectivity for biological targets. The reactive sites on this compound can be exploited to build fused ring systems. For instance, the chlorine atoms can participate in cyclization reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, to form new rings.

While specific examples starting from this compound are not readily found in the literature, the general strategies for synthesizing pyrido[3,4-c]pyridazines and other fused pyridine systems often involve the use of dichloropyridine precursors. mdpi.com These methods highlight the potential for this compound to be used in the construction of novel, complex heterocyclic frameworks for pharmaceutical applications.

Building Block for Drug Discovery Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The modular nature of this compound makes it an excellent building block for this purpose. The distinct reactivity of the chlorine atoms and the methylthio group allows for sequential and site-selective modifications.

This approach is exemplified in the discovery of novel antibacterial agents, where pyridine-containing oxazolidinones have been synthesized and evaluated. nih.gov The ability to systematically modify the pyridine ring is crucial for fine-tuning the antibacterial activity and overcoming drug resistance. The structural features of this compound offer a platform for such systematic modifications, enabling the exploration of new chemical space in the search for more effective drugs.

Applications in Materials Science and Optoelectronics

The application of pyridine-based compounds extends beyond the life sciences into the realm of materials science and optoelectronics. The electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation through substitution, can impart interesting electronic and photophysical properties to materials.

While there is currently a lack of specific research detailing the use of this compound in these fields, the general utility of functionalized pyridines is well-established. Pyridine derivatives are used in the construction of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The presence of heavy atoms like chlorine and sulfur in this compound could potentially influence properties such as intersystem crossing and phosphorescence, which are relevant for certain optoelectronic applications. Further research is needed to explore the potential of this compound and its derivatives in the development of new functional materials.

Synthesis of Functional Polymers

The synthesis of functional polymers, such as conductive, ion-sensing, or electrochromic polymers, frequently utilizes monomers with reactive sites that can undergo polymerization reactions like cross-coupling or condensation. rsc.orgresearchgate.netcmu.edu For instance, di-substituted pyridines, particularly those with bromo, iodo, or stannyl (B1234572) groups, are common precursors in metal-catalyzed polymerizations to create conjugated polymer backbones. nih.gov Other approaches involve grafting functional pyridine units onto existing polymer chains. mdpi.com

However, searches for polymerization reactions involving this compound as a monomer have not yielded any specific examples. The chloro- and methylthio- substituents on the pyridine ring would require specific reaction conditions to participate in polymerization, and such methods have not been described for this compound.

Development of Pyridine-Containing Optical Materials

The development of optical materials, especially those with nonlinear optical (NLO) properties, often relies on creating molecules with a donor-π-acceptor (D-π-A) structure. The pyridine ring can act as an effective acceptor unit in these chromophores. arizona.edu The synthesis of such materials involves incorporating the pyridine core and linking it to electron-donating groups through a conjugated bridge.

Despite the general interest in pyridine derivatives for optical applications, there is no specific literature that describes the synthesis or characterization of optical materials derived from this compound. Its potential utility as a building block for chromophores with specific fluorescent or NLO properties has not been investigated in the available research.

Emerging Research Directions for 2,6 Dichloro 3 Methylthio Pyridine in Chemical Sciences

New Catalytic Methodologies for Derivatization

The functionalization of pyridine (B92270) rings is a cornerstone of medicinal and materials chemistry. For 2,6-Dichloro-3-(methylthio)pyridine, the two chlorine atoms represent key sites for derivatization, typically through cross-coupling reactions. Research is moving beyond traditional methods toward more advanced and versatile catalytic systems that offer greater precision and functional group tolerance.